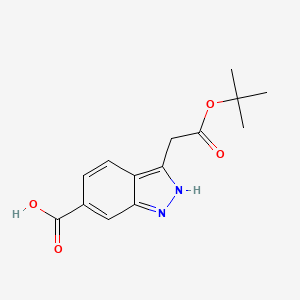

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid

Description

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is a substituted indazole derivative featuring a tert-butoxycarbonylmethyl (BOC-protected methyl) group at the 3-position and a carboxylic acid moiety at the 6-position. The indazole core, a bicyclic aromatic system with two adjacent nitrogen atoms, confers rigidity and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry and material science .

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)7-11-9-5-4-8(13(18)19)6-10(9)15-16-11/h4-6H,7H2,1-3H3,(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHJNLGIPOQLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Based Cyclization

Diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates offers a direct route to 1H-indazole-3-carboxylic acid derivatives. For example, treatment of ortho-aminobenzacetamide with sodium nitrite under acidic conditions generates a diazonium intermediate, which undergoes cyclization to form the indazole core. This method achieves yields exceeding 80% under mild conditions (0–5°C, 1–4 hours). While this approach efficiently installs a carboxylic acid at position 3, adapting it to position 6 requires strategic substitution of the starting material.

Annulation Reactions with Halogenated Intermediates

A patent by US20220235010A1 describes the synthesis of 1-methyl-1H-indazole-6-carboxylic acid via annulation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine. The reaction proceeds through a cyclization step to form 6-bromo-1-methylindazole, followed by formylation and hydrolysis to install the carboxylic acid at position 6. Adapting this method for the target compound would necessitate replacing methylhydrazine with a reagent that avoids N-methylation, preserving the 1H-indazole structure.

Functionalization at Position 3: Introducing the tert-Butoxycarbonylmethyl Group

Installing the tert-butoxycarbonylmethyl (-CH2-CO-O-t-Bu) group at position 3 requires careful selection of protective groups and coupling reagents to avoid side reactions.

Directed Lithiation and Electrophilic Quenching

A study on diaminoindoles (ACS JOC 2021) demonstrates the use of triisopropylsilyl (TIPS) protection to enable regioselective lithiation at position 3 of the indazole ring. For example, TIPS-protected 4-nitroindole undergoes bromination at position 3, followed by lithium-halogen exchange with n-BuLi to generate a reactive aryllithium species. Quenching this intermediate with ethyl chloroacetate introduces an ethyl ester moiety (-CH2-CO-OEt), which can be hydrolyzed to the carboxylic acid and protected as the tert-butyl ester using Boc anhydride.

Reaction Scheme:

-

TIPS protection of indazole NH.

-

Bromination at position 3 using N-bromosuccinimide (NBS).

-

Lithiation with n-BuLi and quenching with ethyl chloroacetate.

-

Hydrolysis of ethyl ester to carboxylic acid (NaOH/H2O).

-

Protection with Boc anhydride to form -CH2-CO-O-t-Bu.

This method achieves moderate yields (65–82%) but requires rigorous control of reaction temperatures (-78°C for lithiation).

Reductive Amination and Boc Protection

An alternative approach from CN104876872A involves reducing an ester group to a hydroxymethyl (-CH2-OH) intermediate, followed by oxidation and protection. Starting with 3-indazolecarboxylate, sodium borohydride reduction in the presence of a catalyst (e.g., CaCl2) yields 3-hydroxymethylindazole. Subsequent oxidation with Jones reagent converts the hydroxymethyl group to a carboxylic acid, which is then protected with Boc anhydride. While this method is operationally simple, the oxidation step risks over-oxidation or side reactions, necessitating careful optimization.

Functionalization at Position 6: Installing the Carboxylic Acid

The carboxylic acid at position 6 is typically introduced via hydrolysis of a pre-installed nitrile, ester, or halide group.

Halogen-to-Carboxylic Acid Conversion

In US20220235010A1, a bromine atom at position 6 is converted to a carboxylic acid via palladium-catalyzed carbonylation. Treatment of 6-bromoindazole with carbon monoxide (CO) and a palladium catalyst (e.g., Pd(PPh3)4) in methanol generates the methyl ester, which is hydrolyzed to the carboxylic acid using aqueous HCl. This method achieves a 60–70% yield but requires high-pressure conditions for carbonylation.

Integrated Synthetic Routes

Combining the above strategies, two viable routes emerge for synthesizing 3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid:

Route A: Sequential Functionalization

-

Indazole Core Formation : Diazotization of 2-amino-4-bromophenylacetamide to form 6-bromo-1H-indazole-3-carboxylic acid.

-

Position 3 Modification :

-

Position 6 Modification : Convert bromine to carboxylic acid via palladium-catalyzed carbonylation.

Yield : 46–60% (over 5 steps).

Route B: Convergent Synthesis

-

Annulation : React 2-fluoro-4-cyanobenzaldehyde with hydrazine to form 6-cyano-1H-indazole.

-

Position 3 Functionalization :

-

Position 6 Modification : Hydrolyze nitrile to carboxylic acid.

Yield : 50–65% (over 6 steps).

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Diazonium Intermediate Stability

In diazotization reactions, maintaining a pH of 2–3 is critical to stabilize the diazonium salt and prevent decomposition. Excess nitrous acid (HNO2) must be quenched with urea to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Chemistry: 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various functional materials .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues (Table 1) are identified based on similarity scores and functional group substitutions :

| Compound Name | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid | BOC-methyl (C3), COOH (C6) | 262.3* | High lipophilicity, acid-sensitive BOC |

| 3-tert-Butyl-1-methylpyrazole-5-carboxylic acid (CAS 175277-11-9) | tert-butyl (C3), methyl (N1), COOH (C5) | 226.3 | Moderate solubility, stable alkyl groups |

| 1-Methyl-1H-indazole-3-carboxylic acid (CAS 50890-83-0) | Methyl (N1), COOH (C3) | 176.17 | High polarity, strong hydrogen bonding |

| 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8) | Methoxy (C6), COOH (C3) | 192.17 | Electron-donating methoxy, moderate logP |

*Calculated from molecular formula C₁₃H₁₄N₂O₄.

Key Observations :

- Electronic Effects : The electron-withdrawing BOC group at C3 contrasts with the electron-donating methoxy group in 6-methoxyindazole-3-carboxylic acid, altering reactivity in electrophilic substitution or coupling reactions .

- Stability : The BOC group is labile under acidic or basic conditions, whereas tert-butyl or methyl groups (e.g., in 3-tert-butyl-1-methylpyrazole-5-carboxylic acid) are more stable, making the target compound less suitable for harsh reaction conditions .

Physicochemical and Spectroscopic Properties

- Solubility : The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) in basic media, improving solubility compared to ester derivatives (e.g., methyl ester in ) .

- Spectroscopy :

- ¹H-NMR : The tert-butyl protons of the BOC group resonate at δ ~1.3 ppm, while the methylene protons adjacent to the carbonyl appear as a singlet at δ ~3.5–4.0 ppm. The indazole aromatic protons typically show signals between δ 7.0–8.5 ppm .

- IR : Strong absorption bands for the carbonyl (BOC: ~1680–1765 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and O-H (carboxylic acid: ~2500–3300 cm⁻¹) are expected .

Biological Activity

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid (CAS No. 2355385-18-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid is . It features an indazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies indicate that compounds with indazole frameworks exhibit significant anticancer activity. For example, a derivative of indazole demonstrated inhibition of cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:

In a study evaluating the efficacy of indazole derivatives, 3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid was found to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests that the compound can effectively target cancer cells while sparing normal cells.

Antimicrobial Activity

Indazoles have also been investigated for their antimicrobial properties. A study highlighted the effectiveness of indazole derivatives against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

The biological activity of 3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).

- Receptor Modulation : It has been suggested that indazoles can modulate receptor activity, impacting pathways related to inflammation and apoptosis.

Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives for their biological activities:

- Synthesis : The synthesis of 3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid involves multi-step organic reactions, often yielding high purity and yield.

- Biological Evaluation : In vitro assays have confirmed its potential as an anticancer and antimicrobial agent, reinforcing the need for further in vivo studies.

Q & A

Q. How to address low yields in large-scale syntheses (>10 mmol)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.